N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-18-9-8-16(11-13-7-10-19-12-13)15(17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLPKDKNUCEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a benzamide structure substituted with a thiophen-3-ylmethyl group and a methoxyethyl group. This unique configuration is believed to contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiourea derivatives have shown enhanced activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus due to specific halogen substitutions on the aromatic rings .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(aryl-carbamothioyl)benzamides | Pseudomonas aeruginosa | 15 µg/mL |
| N-(thiophen-2-yl)nicotinamide derivatives | Staphylococcus aureus | 10 µg/mL |
| This compound | TBD | TBD |
Anticancer Potential
In the realm of cancer research, the compound's structural analogs have been explored for their anticancer properties. Studies suggest that benzamide derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For example, compounds targeting EGFR and HER-2 have demonstrated anti-proliferative effects in various cancer cell lines, including breast and lung cancers .
Case Study: In Vitro Analysis
A study involving benzamide derivatives reported significant inhibition of cell viability in breast cancer cell lines (MCF-7 and SK-BR-3). Among the tested compounds, those with structural similarities to this compound showed promising results:
- MCF-7 Cells : IC50 values ranged from 5 to 15 µM.
- SK-BR-3 Cells : IC50 values as low as 2 µM were observed.
The mechanism of action was attributed to the induction of apoptosis through ROS (reactive oxygen species) generation and cytochrome c release from mitochondria .
The biological activity of this compound likely involves interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : The compound may interact with receptors involved in pain signaling pathways, suggesting potential use in pain management alongside its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Table 1: Structural and Catalytic Comparison
Physicochemical and Crystallographic Properties
Table 3: Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, and how can purity be optimized?
- Methodology :
- Coupling Strategies : Use a two-step approach: (1) React 2-methoxyethylamine with thiophen-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to form the secondary amine intermediate. (2) Couple with benzoyl chloride derivatives via amide bond formation, employing DIPEA (N,N-diisopropylethylamine) as a base in dichloromethane at controlled temperatures (4°C to room temperature) to minimize side reactions .
- Purification : Employ preparative HPLC under basic conditions (e.g., ammonium bicarbonate buffer) for high-purity isolation, as demonstrated for structurally similar benzamides .
- Validation : Confirm purity (>95%) via analytical RP-HPLC (retention time comparison) and ¹H/¹³C NMR spectroscopy .
Q. How can the structural conformation of this compound be validated experimentally?
- Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize bond angles and torsional strain .
- Spectroscopy : Assign peaks using ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) to confirm methoxyethyl and thiophene methylene protons (δ ~3.3–4.2 ppm). ESI-MS (positive mode) verifies molecular ion peaks (e.g., m/z 373.2 [M+H]⁺ for analogs) .
Q. What pharmacological targets are associated with benzamide derivatives, and how can activity be assessed?
- Target Hypotheses :
- HDAC Inhibition : Benzamides like MS-275 show potent histone deacetylase (HDAC) inhibition, particularly in the brain. Assay acetylated histone H3 (Ac-H3) levels in cell lysates via Western blot or chromatin immunoprecipitation (ChIP) to evaluate target engagement .
- Antiparasitic Activity : Analogous N-(2-aminoethyl)-N-benzyloxyphenyl benzamides inhibit Trypanosoma brucei. Use microplate-based growth inhibition assays (IC₅₀ determination) with SYBR Green fluorescence .
Advanced Research Questions
Q. How can structure–activity relationships (SAR) be explored to optimize potency against HDACs or parasitic targets?
- Approach :
- Substituent Variation : Modify the benzamide core (e.g., fluorination at C4 or trifluoromethyl groups at C2) to enhance binding affinity. Compare IC₅₀ values using dose-response curves .
- Side Chain Engineering : Replace the methoxyethyl group with bulkier substituents (e.g., pyrrolidinium salts) to improve blood-brain barrier penetration, as seen in neuroactive analogs .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC catalytic pockets or trypanosomal enzymes .
Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Troubleshooting :
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. For HDACs, confirm isoform selectivity (HDAC1-3 vs. HDAC6/8) using recombinant enzyme panels .
- Metabolic Stability : Assess compound stability in liver microsomes. Poor stability (e.g., rapid CYP450-mediated degradation) may explain discrepancies in in vivo vs. in vitro efficacy .
Q. What advanced analytical methods address challenges in characterizing degradation products or isomers?
- Solutions :
- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry (e.g., Q-TOF) to identify oxidative metabolites or hydrolyzed byproducts .
- Chiral Separations : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers if synthetic routes introduce stereochemical impurities .
Q. How can computational modeling guide target identification for this compound?
- Workflow :
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., Schrödinger Phase) using known HDAC or GPR84 inhibitors as templates .
- Molecular Dynamics : Simulate binding to EZH2 (enhancer of zeste homolog 2) using Amber or GROMACS to predict allosteric modulation, as done for benzamide-based EZH2 inhibitors .
Q. What experimental designs test synergistic effects with existing therapeutics (e.g., antipsychotics or antiparasitics)?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
